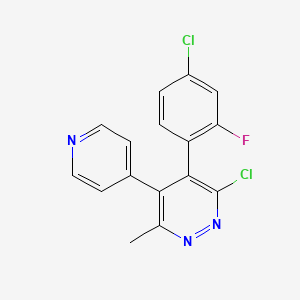
3-Chloro-4-(4-chloro-2-fluorophenyl)-6-methyl-5-(pyridin-4-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(4-chloro-2-fluorophenyl)-6-methyl-5-(pyridin-4-yl)pyridazine is a complex organic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes multiple halogen atoms and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-chloro-2-fluorophenyl)-6-methyl-5-(pyridin-4-yl)pyridazine typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-fluoroaniline with 3,6-dichloropyridazine under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(4-chloro-2-fluorophenyl)-6-methyl-5-(pyridin-4-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with fewer halogen atoms.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
3-Chloro-4-(4-chloro-2-fluorophenyl)-6-methyl-5-(pyridin-4-yl)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4-chloro-2-fluorophenyl)-6-methyl-5-(pyridin-4-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluorophenyl derivatives: Compounds with similar halogenated phenyl groups.
Pyridazine derivatives: Compounds with the pyridazine ring structure.
Uniqueness
3-Chloro-4-(4-chloro-2-fluorophenyl)-6-methyl-5-(pyridin-4-yl)pyridazine stands out due to its unique combination of halogen atoms and the pyridine ring, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C16H10Cl2FN3 |
|---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
3-chloro-4-(4-chloro-2-fluorophenyl)-6-methyl-5-pyridin-4-ylpyridazine |
InChI |
InChI=1S/C16H10Cl2FN3/c1-9-14(10-4-6-20-7-5-10)15(16(18)22-21-9)12-3-2-11(17)8-13(12)19/h2-8H,1H3 |
InChI Key |
QCOWGFORKQKBSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N=N1)Cl)C2=C(C=C(C=C2)Cl)F)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


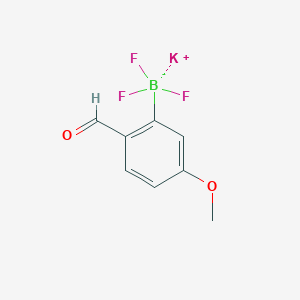
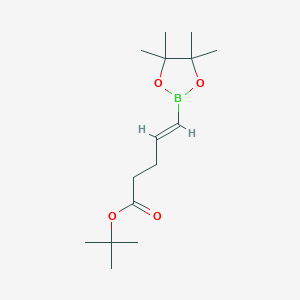
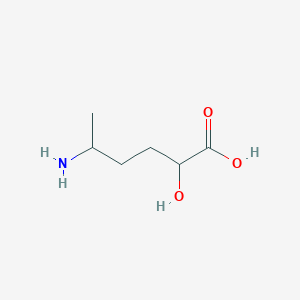
amine](/img/structure/B13462248.png)

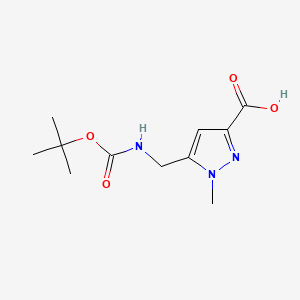
amino}-2-(2-fluorophenyl)aceticacid](/img/structure/B13462278.png)
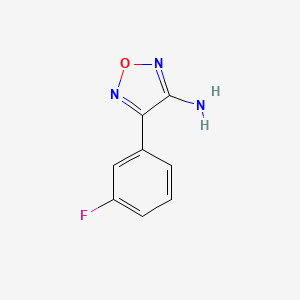
amino}-5-methylhexanoic acid](/img/structure/B13462290.png)

![N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B13462303.png)
![ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B13462309.png)


